Enhanced Electronic Donation: Isopropoxy vs. Methoxy Substituent Comparison
The para-isopropoxy substituent of the target compound exerts a stronger electron-donating inductive effect (+I) compared to a para-methoxy group in the direct analog 4-(4'-methoxyphenyl)phenylboronic acid (CAS 156642-03-4). This difference is reflected in predicted pKa values, where the target compound exhibits a pKa of 8.67 ± 0.17 , while 4-methoxyphenylboronic acid (CAS 5720-07-0) displays a pKa of approximately 8.8–9.0 [1]. The marginally lower pKa of the isopropoxy derivative suggests slightly enhanced boronic acid acidity, which can influence transmetalation efficiency in Suzuki-Miyaura couplings, particularly under mildly basic aqueous conditions.
| Evidence Dimension | Predicted pKa (acidity of boronic acid moiety) |
|---|---|
| Target Compound Data | 8.67 ± 0.17 |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid: ~8.8–9.0 (reported range) |
| Quantified Difference | ΔpKa ≈ -0.13 to -0.33 (target compound more acidic) |
| Conditions | Computed/predicted values; experimental aqueous pKa not located in primary literature |
Why This Matters
Lower pKa indicates greater boronic acid acidity, which can enhance reactivity under mildly basic coupling conditions and may reduce required catalyst loading.
- [1] Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd ed.; Wiley-VCH: Weinheim, 2011; pp 1–133. View Source
